1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a bromine and fluorine atom attached to a phenyl ring, along with a hydroxyl group and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a suitable phenol precursor, followed by the introduction of the dimethylpropanone group. The reaction conditions typically include the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective salts, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-2-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-2-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Uniqueness
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the dimethylpropanone moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H12BrFO2 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)10(15)6-4-7(12)9(14)5-8(6)13/h4-5,14H,1-3H3 |
InChI Key |
PZHGLBYVLDGPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1F)O)Br |
Origin of Product |
United States |
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